(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate
Description
Properties
CAS No. |
436842-87-4 |
|---|---|
Molecular Formula |
C13H8Cl2FNO2 |
Molecular Weight |
300.11 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2FNO2/c14-10-4-1-5-11(16)9(10)7-19-13(18)8-3-2-6-17-12(8)15/h1-6H,7H2 |
InChI Key |
PAUPZADMFPLGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=C(N=CC=C2)Cl)F |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Cyclization of Butadiene Derivatives
Preparation of 2-Chloropyridine-3-carboxylic Acid Esters
The foundational work by EP0372654A2 outlines a cyclization strategy for synthesizing 2-chloropyridine-3-carboxylate esters. This method involves reacting 1,3-butadiene derivatives with hydrogen chloride in polar solvents such as ethanol or methanol. For example, 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene undergoes cyclization at 10–50°C under HCl saturation, yielding intermediates that are subsequently neutralized and purified.
Reaction Conditions:
- Temperature: 10–50°C
- Solvent: Ethanol or methanol
- Catalyst: Excess hydrogen chloride
- Yield: ~70–80% (crude)
This route is advantageous for large-scale production due to its one-pot feasibility and minimal purification requirements.
Synthesis of (2-Chloro-6-fluorophenyl)methanol
The aryl alcohol component is typically prepared via halogenation of benzyl alcohol derivatives. Chlorination and fluorination of 2-fluorophenylmethanol using reagents like sulfuryl chloride (SO₂Cl₂) and hydrogen fluoride (HF) yield the target alcohol. Alternatively, Grignard reactions with 2-chloro-6-fluorobenzaldehyde followed by reduction provide access to this intermediate.
Key Steps:
- Halogenation:
$$ \text{2-Fluorophenylmethanol} + \text{SO}2\text{Cl}2 \rightarrow \text{2-Chloro-6-fluorophenylmethanol} $$ - Purification: Column chromatography or recrystallization from hexane/ethyl acetate.
Esterification Protocol
The final esterification employs 2-chloropyridine-3-carboxylic acid chloride and (2-chloro-6-fluorophenyl)methanol in the presence of triethylamine (Et₃N) to scavenge HCl.
Procedure:
- Acid Chloride Formation:
$$ \text{2-Chloropyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{2-Chloropyridine-3-carboxyl chloride} $$ - Coupling:
$$ \text{2-Chloropyridine-3-carboxyl chloride} + \text{(2-Chloro-6-fluorophenyl)methanol} \xrightarrow{\text{Et}_3\text{N}} \text{Target ester} $$
Alternative Route: Direct Coupling of Pre-formed Intermediates
Mitsunobu Reaction for Ester Formation
The Mitsunobu reaction offers a mild alternative for esterification, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the carboxylic acid and alcohol directly.
Conditions:
- Reagents: DEAD, PPh₃
- Solvent: Tetrahydrofuran (THF)
- Yield: 60–70%
- Advantages: Avoids acid chloride handling, suitable for acid-sensitive substrates.
Steglich Esterification
For substrates prone to racemization, the Steglich method using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred:
$$ \text{2-Chloropyridine-3-carboxylic acid} + \text{(2-Chloro-6-fluorophenyl)methanol} \xrightarrow{\text{DCC/DMAP}} \text{Target ester} $$
- Solvent: Dichloromethane
- Yield: 70–80%
Reaction Optimization and Challenges
Regioselectivity in Halogenation
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals >98% purity for optimized routes.
Applications and Derivatives
The ester serves as a precursor to herbicides like diflufenican (EP053011). Derivatives with modified aryl groups exhibit enhanced bioactivity, as seen in DHODH inhibitors (US20220089568A1).
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Functional Group and Structural Variations
The following table summarizes key differences between the target compound and related analogs:
Key Observations :
- The target compound’s ester group contrasts with the lactam in ’s indolin-2-one derivative, which may alter hydrolysis rates and bioavailability. Lactams generally exhibit slower hydrolysis than esters under physiological conditions .
- The pyridine methanol derivative in lacks the ester linkage, reducing its metabolic stability compared to the target compound .
Hydrolysis and Stability
details hydrolysis studies of the indolin-2-one prodrug at pH 1.2 and 7.4. Esters like the target compound would likely hydrolyze faster in acidic conditions, releasing the active carboxylic acid. This contrasts with lactams, which require enzymatic cleavage for activation .
Q & A
Q. What synthetic methodologies are recommended for preparing (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification or nucleophilic substitution reactions. For example, analogous compounds like methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate are synthesized via acid-catalyzed esterification under reflux, using sulfuric acid and methanol . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Solvent choice (e.g., dichloromethane or DMF) and temperature control (40–80°C) are critical to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions. For example, fluorine and chlorine substituents induce distinct splitting patterns in aromatic regions .
- X-ray Crystallography: Single-crystal diffraction using SHELXL refines atomic coordinates and anisotropic displacement parameters. Programs like WinGX and ORTEP-III generate thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer: Docking studies using software like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. For instance, the 2-chloro-6-fluorophenyl group’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets in target proteins. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, with parameters like root-mean-square deviation (RMSD) quantifying conformational changes. Free energy perturbation (FEP) calculations predict binding free energies, guiding SAR optimization .
Q. What strategies resolve discrepancies in crystallographic data during structure determination?
Methodological Answer:
- Twinned Data: Use SHELXD for dual-space recycling to resolve twinning. The Hooft parameter in SHELXL refines Flack x parameters to correct for absolute structure errors .
- Disordered Atoms: Apply PART and SUMP instructions in SHELXL to model disorder, with occupancy factors refined isotropically.
- Hydrogen Bonding Ambiguity: Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R(8) rings) to validate packing arrangements .
Q. How do halogen substituents (Cl/F) influence the compound’s bioactivity and physicochemical stability?
Methodological Answer:
- Lipophilicity and Membrane Permeability: Chlorine increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration. Fluorine’s electronegativity improves metabolic stability by reducing cytochrome P450-mediated oxidation .
- Hydrogen Bonding: Fluorine participates in weak C–H···F interactions, stabilizing protein-ligand complexes. Chlorine’s polarizability strengthens π-π stacking in aromatic systems .
- Comparative SAR Studies: Derivatives with mono-halogenation show reduced antimicrobial activity (MIC > 50 µg/mL) compared to di-halogenated analogs (MIC = 12.5 µg/mL), as seen in structurally related benzofuran carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
